The compound is cataloged under various identifiers, including CAS Number 521969-45-9 and PubChem ID 173987-10-5. It is primarily sourced from synthetic routes involving piperidine derivatives and is classified under organic compounds, specifically within the subcategory of piperidine derivatives due to its structural features.
The synthesis of N-Phenyl-3-piperidinecarboxamide hydrochloride can be achieved through several methods, often involving the reaction of piperidine derivatives with an appropriate phenyl substituent. One notable method involves:
For example, a synthetic route could involve dissolving aniline in a suitable solvent, adding a coupling agent, followed by the gradual addition of 3-piperidinecarboxylic acid while maintaining stirring at room temperature for several hours. The resulting mixture would then be filtered and concentrated to yield N-Phenyl-3-piperidinecarboxamide, which can be converted to its hydrochloride salt by treatment with hydrochloric acid in ethanol solution .
The molecular structure of N-Phenyl-3-piperidinecarboxamide hydrochloride features a piperidine ring connected to a phenyl group via a carbonyl (amide) linkage. The InChI code for this compound is 1S/C12H16N2O.ClH/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11;/h1-3,6-7,10,13H,4-5,8-9H2,(H,14,15);1H
, indicating its detailed connectivity .
The compound's canonical SMILES representation is C1CC(CNC1)C(=O)NC2=CC=CC=C2.Cl
, which provides insight into its three-dimensional arrangement .
N-Phenyl-3-piperidinecarboxamide hydrochloride can participate in various chemical reactions typical for amides:
These reactions are essential in modifying the compound for various applications in medicinal chemistry .
The mechanism of action for N-Phenyl-3-piperidinecarboxamide hydrochloride is primarily explored within pharmacological contexts. While specific mechanisms may vary depending on the target biological pathway, it has been noted that compounds with similar structures often interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
Research indicates that derivatives of this compound may exhibit significant activity at sigma receptors, which are implicated in various neurological processes and diseases .
N-Phenyl-3-piperidinecarboxamide hydrochloride exhibits several notable physical and chemical properties:
These properties facilitate its handling in laboratory settings and influence its potential applications .
N-Phenyl-3-piperidinecarboxamide hydrochloride has several scientific applications:
N-Phenyl-3-piperidinecarboxamide hydrochloride belongs to the N-arylpiperidinecarboxamide class, characterized by a piperidine ring substituted at the 3-position with a carboxamide group linked to a phenyl moiety. The hydrochloride salt enhances aqueous solubility and crystallinity, crucial for pharmaceutical processing. Its molecular formula is C₁₂H₁₇ClN₂O, with a systematic IUPAC name of N-phenylpiperidine-3-carboxamide hydrochloride [4] [8]. Key structural features include:
Table 1: Structural Comparison of Piperidinecarboxamide Derivatives
Compound | Core Structure | Substituents | Key Pharmacophoric Differences |
---|---|---|---|
N-Phenyl-3-piperidinecarboxamide | Piperidine-3-carboxamide | N-phenyl | Optimal spatial orientation of protonatable nitrogen |
N-(4-Methoxyphenyl)-2-piperidinecarboxamide | Piperidine-2-carboxamide | 4-methoxyphenyl | Steric hindrance from 2-carboxamide reduces sigma-1 affinity |
3-Methyl-N-phenylbenzofuran-2-carboxamide | Benzofuran-carboxamide | 3-methyl, N-(piperidinylpropyl) | Extended hydrophobic domain enhances sigma-1 binding |
Regiochemistry significantly influences bioactivity: 3-piperidinecarboxamides demonstrate superior sigma receptor affinity versus 2- or 4-regioisomers due to optimal spatial alignment of the protonatable nitrogen relative to the amide bond [5] [8]. Enantiomeric purity further modulates activity, with (S)-enantiomers frequently exhibiting enhanced sigma-1 receptor binding and functional activity compared to (R)-counterparts or racemates [5].
The compound emerged as a structural analog in the 2010s during investigations into piperidine-based dual-target ligands. Early research identified the embedded pharmacophore of sigma-1 receptor ligands: a protonatable amine separated by 2-3 methylene groups from an aromatic domain [6] [10]. This scaffold gained prominence when studies revealed that piperidine-containing analogs (e.g., KSK68) exhibited:
Table 2: Key Discoveries in Piperidine-Based Sigma Receptor Ligands
Year | Discovery | Experimental Evidence |
---|---|---|
2023 | Piperidine > piperazine for sigma-1 affinity | Potentiometric titration, X-ray crystallography, NMR spectroscopy [2] |
2012 | N-(3-(Piperidin-1-yl)propyl) extension enhances sigma-1 binding | Radioligand assays (Ki = 7.8–34 nM at sigma-1) [3] |
2021 | (S)-N-arylpiperidine-3-carboxamides show enantioselective bioactivity | Phenomic screening (EC₅₀(S) = 0.14 μM vs EC₅₀(R) = 19.9 μM) [5] |
The differentiation from opioid receptors was pivotal: Sigma-1 receptors were originally misclassified as opioid subtypes until ligand selectivity studies and cloning (1996) confirmed their unique chaperone function in the endoplasmic reticulum [6] [10].
This scaffold bridges two strategic medicinal chemistry domains: bioactive heterocycles (piperidine) and amide-based drug design. Its versatility enables three key applications:
Multitarget ligand development: The core structure serves as a template for designing dual H₃R/sigma-1 ligands. Compound 12 (piperidine-based) demonstrated broad-spectrum analgesic activity in neuropathic pain models by simultaneously modulating histaminergic pathways and sigma-1-mediated ion channel regulation [2]. This approach addresses multifactorial diseases through polypharmacology while maintaining favorable pharmacokinetics.
Targeted protein degradation: Functionalized derivatives serve as cereblon-binding components in PROTACs. The amine group facilitates conjugation with E3 ligase ligands (e.g., via peptide coupling or reductive amination), enabling degradation of disease-relevant proteins [9].
Senescence-inducing anticancer agents: N-arylpiperidine-3-carboxamides (e.g., Compound 54) induce senescence-like phenotypes in melanoma cells (EC₅₀ = 0.14 μM) through morphological changes: enlarged cytoplasm, nuclear hypertrophy, and cytoplasmic granulation [5]. Unlike cytotoxic agents, this mechanism offers a distinct anticancer approach validated through high-content screening and SA-β-galactosidase assays.
Table 3: Research Applications of N-Phenyl-3-piperidinecarboxamide Derivatives
Therapeutic Area | Lead Compound | Molecular Targets | Key Findings |
---|---|---|---|
Neuropathic pain | Compound 12 (H₃R/σ1R) | Histamine H₃R, sigma-1 receptor | Dual antagonism blocks central sensitization [2] |
Melanoma therapy | Compound 54 | Senescence pathway | Enantioselective growth inhibition (A375 cells) [5] |
PROTAC development | Amine-functionalized | Cereblon E3 ligase | Enables protein degrader library synthesis [9] |
Structural modifications follow rational design principles:
These applications demonstrate how this scaffold serves as a versatile molecular platform for addressing diverse disease mechanisms through targeted structural diversification.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: